molecular formula C19H16O5 B590318 (R)-8-Hydroxywarfarin CAS No. 63740-77-2

(R)-8-Hydroxywarfarin

Cat. No. B590318
CAS RN: 63740-77-2
M. Wt: 324.332
InChI Key: BHBOXPNWDGYJNB-CQSZACIVSA-N
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Description

(R)-8-Hydroxywarfarin is a derivative of warfarin, a well-known anticoagulant drug. This compound has drawn attention in the scientific community due to its potential applications in various research fields. In

Scientific Research Applications

  • Glucuronidation Kinetics and Enzyme Affinity : It was found that the separated R- and S-enantiomers of 6-, 7-, and 8-hydroxywarfarin demonstrate significantly different glucuronidation kinetics and can be mutually inhibitory. This is important for understanding drug metabolism and interactions (Bratton et al., 2012).

  • CYP2C19 Role in Metabolism : CYP2C19 plays a role in the metabolism of R- and S-warfarin to 6-, 7-, and 8-hydroxywarfarin. This finding helps in understanding the genetic factors influencing warfarin's therapeutic response (Kim et al., 2013).

  • Regioselectivity in Glucuronidation : UGT1A6 and UGT1A1 play a major role in R/S-6- and 7-hydroxywarfarin glucuronidation, respectively, whereas UGT1A9 is almost exclusively responsible for the generation of the R/S-8-hydroxywarfarin glucuronide. This regioselectivity is crucial for understanding drug metabolism and potential interactions (Kim et al., 2019).

  • Novel Metabolic Pathways : A study found that hydroxywarfarins undergo reduction, possibly impacting their pharmacological activity and elimination. The inefficiency of reactions indicated that only the reduction of 10-hydroxywarfarin is likely to be important in the clearance of the metabolite (Pouncey et al., 2022).

  • Chromatographic Separation of Warfarin Enantiomers : A study reported a multi-mode LC-MS/MS method that separates individual R and S enantiomers of hydroxywarfarin and warfarin, providing insights into stereo-specific metabolism of warfarin (Jones et al., 2011).

  • Glucuronidation of 7-Hydroxywarfarin : The study identified kinetic mechanisms and hepatic UGT isoforms involved in microsomal glucuronidation of R- and S-7-hydroxywarfarin, indicating a redundancy in glucuronidation pathways for metabolic clearance of these compounds (Pugh et al., 2014).

properties

IUPAC Name

4,8-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBOXPNWDGYJNB-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-8-Hydroxywarfarin

CAS RN

63740-77-2
Record name 8-Hydroxywarfarin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-HYDROXYWARFARIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B17XQ0EE0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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